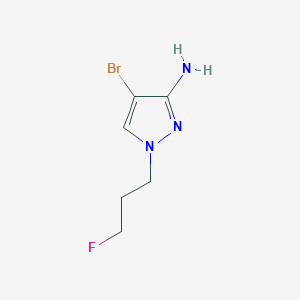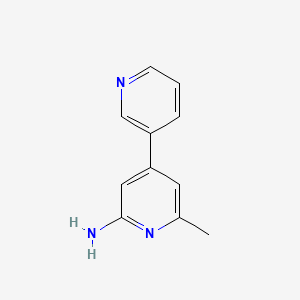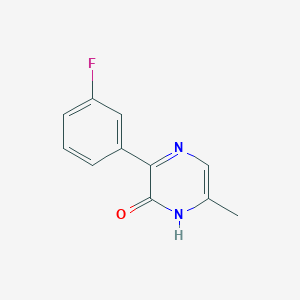![molecular formula C9H10FN3 B13154036 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile](/img/structure/B13154036.png)
2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile is an organic compound with the molecular formula C9H10FN3 It is characterized by the presence of an aminoethyl group, a fluorine atom, and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile typically involves the reaction of 6-fluorobenzonitrile with 2-aminoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is then isolated and purified using industrial-scale purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction of the nitrile group.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or nitro compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzonitriles with various functional groups.
Applications De Recherche Scientifique
2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-aminoethyl)amine: A compound with a similar aminoethyl group but different overall structure and properties.
2-[(2-Aminoethyl)amino]-ethanol: Another compound with an aminoethyl group, used in different applications.
Uniqueness
2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile is unique due to the presence of both a fluorine atom and a nitrile group, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H10FN3 |
|---|---|
Poids moléculaire |
179.19 g/mol |
Nom IUPAC |
2-(2-aminoethylamino)-6-fluorobenzonitrile |
InChI |
InChI=1S/C9H10FN3/c10-8-2-1-3-9(7(8)6-12)13-5-4-11/h1-3,13H,4-5,11H2 |
Clé InChI |
ZGLTZZUTNSSTSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)C#N)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13153962.png)











![3-Phenyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13154010.png)
